![molecular formula C21H21N3O2 B2618192 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide CAS No. 1396682-42-0](/img/structure/B2618192.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide
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Description
“N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole derivatives are widely used due to their versatility and relatively high stability .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts involved observing the signals of the saturated pyrrole ring at 2.75–4.57 ppm . Another study reported the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5 WIN-site inhibitors using fragment-based methods and structure-based design .Molecular Structure Analysis
The molecular structure of similar compounds, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been analyzed. The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For example, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo imidazoles was used to synthesize the corresponding 3-nitro derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, [3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-ylethynyl)phenyl]boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a molecular weight of 252.076 Da .Mechanism of Action
While the specific mechanism of action for “N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide” is not available, similar compounds have been studied for their biological activity. For instance, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been identified as potent inhibitors of the WDR5 WIN-site, which could be useful for the treatment of cancer .
Future Directions
The future directions for research on “N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide” and similar compounds could involve further exploration of their potential applications. For instance, imidazole derivatives are of interest in the field of ionic liquids, which have applications in carbon dioxide capture, fuel cells, nanoparticle stabilization, and more . Additionally, compounds like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles could be further explored for their potential as therapeutic agents in the treatment of cancer .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-18-10-8-15(9-11-18)21(25)23-17-6-3-5-16(13-17)19-14-22-20-7-4-12-24(19)20/h3,5-6,8-11,13-14H,2,4,7,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJALQHYUCMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide |
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